4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine
Description
Properties
IUPAC Name |
4-benzyl-1-(6-methoxynaphthalen-2-yl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-27-22-9-7-21-17-23(10-8-20(21)16-22)28(25,26)24-13-11-19(12-14-24)15-18-5-3-2-4-6-18/h2-10,16-17,19H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGXTUGRHCMOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Attachment of the Sulfonyl Group: The sulfonyl group is attached to the methoxynaphthalene moiety through sulfonation reactions.
Final Coupling: The final step involves coupling the benzyl-substituted piperidine with the sulfonyl-methoxynaphthalene intermediate under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce additional functional groups or modify existing ones.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the methoxynaphthalene moiety may engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
Key analogs and their structural differences are summarized below:
Key Observations:
- Sulfonyl vs. Benzoyl Groups : The target compound’s sulfonyl group (electron-withdrawing) contrasts with the benzoyl group in 1c (electron-neutral), influencing piperidine basicity and compound polarity.
- Aromatic Systems: The naphthalene moiety in the target compound increases steric bulk and lipophilicity compared to phenyl or indanone systems.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance reactivity, while methoxy groups (target compound, 1c ) improve solubility via polarity.
Physicochemical Properties
Solubility and Stability:
- The indanone derivative in is soluble in chlorinated solvents (e.g., chloroform, DCM) and methanol, suggesting that bulky aromatic systems favor organic solubility. The target compound’s naphthalene group may reduce aqueous solubility despite the polar sulfonyl group.
- 1c has a melting point of 63–65°C, while nitro- and fluoro-substituted analogs (e.g., ) likely exhibit higher melting points due to stronger intermolecular interactions.
Spectroscopic Data:
- 1H NMR : In 1c , benzyl protons resonate at δ 7.26–7.35 ppm, and the methoxy group at δ 3.82 ppm. The target compound’s naphthalene protons may appear downfield (δ ~6.90–8.50 ppm) due to ring current effects.
- 13C NMR : The sulfonyl group in the target compound would deshield adjacent carbons, contrasting with the benzoyl carbonyl (δ ~170 ppm in 1c ).
Biological Activity
4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine is a piperidine derivative with significant potential in medicinal chemistry. Its unique structure, featuring a methoxynaphthalene moiety and a sulfonyl group, positions it as a candidate for various biological activities, including antiviral, antibacterial, and anticancer properties.
The molecular formula of this compound is C23H25NO3S. The compound's structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO3S |
| Molecular Weight | 399.52 g/mol |
| IUPAC Name | 4-benzyl-1-(6-methoxynaphthalen-2-yl)sulfonylpiperidine |
| InChI Key | InChI=1S/C23H25NO3S/c1-27... |
Piperidine derivatives are known to interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound may involve:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, which could affect signaling pathways related to pain and inflammation.
Antiviral Activity
Research has indicated that piperidine derivatives can exhibit antiviral activity. For instance, compounds structurally related to this compound have been tested against various viruses, demonstrating moderate protection against viral infections such as HIV and Herpes Simplex Virus (HSV) .
Case Study:
A study involving similar piperidine derivatives showed promising results in vitro against HIV-1, with some compounds exhibiting moderate protective effects against Coxsackievirus B2 (CVB-2) and HSV .
Antibacterial Activity
The compound's potential antibacterial properties have also been explored. Piperidine derivatives are frequently tested for their efficacy against Gram-positive and Gram-negative bacteria.
| Bacteria | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Pseudomonas aeruginosa | Low activity |
| Escherichia coli | Moderate activity |
In studies, piperidine derivatives have shown varying degrees of activity against these bacterial strains, indicating that structural modifications can enhance antibacterial potency .
Anticancer Potential
Emerging research suggests that compounds similar to this compound may possess anticancer properties. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, an enzyme implicated in tumor growth and metastasis.
Research Findings:
In vitro studies on related compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that further exploration of this compound's anticancer potential could be warranted .
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives is often influenced by their structural features. The presence of electron-donating or withdrawing groups can significantly alter their pharmacological profiles.
For example:
- Electron-donating groups (e.g., methoxy) generally enhance activity.
- Electron-withdrawing groups may reduce efficacy or alter target interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 4-Benzyl-1-[(6-methoxynaphthalen-2-yl)sulfonyl]piperidine?
- Methodological Answer : Synthesis typically involves coupling reactions between benzylpiperidine intermediates and sulfonyl chloride derivatives. For example, analogous compounds (e.g., 4-isopropylbenzoylpiperidine derivatives) are synthesized via nucleophilic substitution using CHCl₃/MeOH solvent systems, yielding 50–84% after purification via column chromatography with n-hexane/EtOAC gradients . Optimization requires monitoring reaction progress using TLC and adjusting stoichiometric ratios of reactants. Post-synthesis, HPLC (e.g., 95% purity at 254 nm) and NMR (e.g., δ 7.8–6.8 ppm for aromatic protons) validate structural integrity .
Q. Which analytical techniques are critical for characterizing this compound, and how are discrepancies resolved?
- Methodological Answer : Key techniques include:
- 1H/13C-NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, naphthalene protons at δ 7.2–8.0 ppm) .
- HPLC : Quantifies purity (e.g., 95% peak area at 13.0 min retention time) .
- Elemental Analysis : Detects deviations in C/H/N content (e.g., calculated vs. found values: C 65.2% vs. 64.8%) . Discrepancies may arise from residual solvents or incomplete reactions; cross-validation with mass spectrometry (e.g., ESI-MS) is recommended .
Advanced Research Questions
Q. How can researchers design biological assays to evaluate the compound’s receptor-binding or enzyme-inhibition potential?
- Methodological Answer : For receptor studies:
- In vitro binding assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) and membrane preparations from target tissues. Competitive binding curves (IC₅₀ calculations) quantify affinity .
- Enzyme inhibition : Employ fluorogenic substrates (e.g., for proteases or kinases) and measure activity via fluorescence quenching or spectrophotometry. Dose-response experiments (10 nM–100 µM) identify inhibition constants (Ki) .
Q. What strategies address contradictions in spectral or elemental analysis data?
- Methodological Answer : Contradictions (e.g., HPLC purity vs. elemental analysis mismatches) require:
- Multi-technique cross-validation : Combine NMR, HPLC-MS, and X-ray crystallography (if crystalline) to confirm structure .
- Statistical analysis : Use Grubbs’ test to identify outliers in replicate elemental analyses .
- Synthetic replication : Repeat reactions under controlled conditions (e.g., inert atmosphere) to exclude oxidation/byproduct interference .
Q. How can computational methods optimize reaction pathways for scaled synthesis?
- Methodological Answer :
- Quantum chemical calculations : Predict transition states and intermediates using DFT (e.g., B3LYP/6-31G* level) to identify energetically favorable pathways .
- Machine learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., toluene/DMAP for sulfonylation reactions) .
- Microkinetic modeling : Simulate reaction networks to minimize side products (e.g., <5% byproduct yield) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
